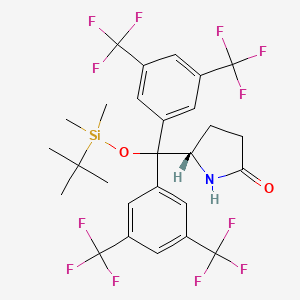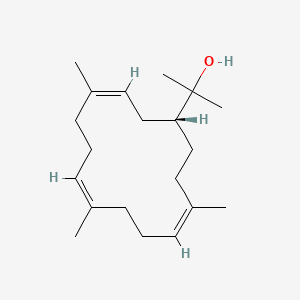![molecular formula C29H49N3O6 B12339943 Tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate](/img/structure/B12339943.png)
Tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis may include:
Formation of the Aminophenyl Intermediate: This step involves the reaction of an appropriate aniline derivative with tert-butyl bromoacetate under basic conditions to form the aminophenyl intermediate.
Coupling with Bis(2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl)amine: The aminophenyl intermediate is then coupled with bis(2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl)amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly: The final step involves the reaction of the coupled product with tert-butyl bromoacetate to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used in the study of enzyme interactions and protein modifications. Its functional groups can interact with biological molecules, making it useful in biochemical assays and studies.
Medicine
In medicine, this compound may have potential applications as a drug candidate or a drug delivery agent. Its ability to interact with biological targets can be harnessed for therapeutic purposes.
Industry
In industry, this compound can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial applications, including coatings, adhesives, and more.
Mechanism of Action
The mechanism of action of Tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate involves its interaction with specific molecular targets. The compound’s functional groups can form covalent or non-covalent interactions with proteins, enzymes, or other biomolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl N-(2-aminophenyl)carbamate
- Tert-butyl N-(2-oxiranylmethyl)carbamate
- Tert-butyl N-(2-hydroxyethyl)carbamate
Uniqueness
Tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it more versatile compared to simpler compounds.
Properties
Molecular Formula |
C29H49N3O6 |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
tert-butyl 2-[[3-(4-aminophenyl)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propyl]-ethylamino]acetate |
InChI |
InChI=1S/C29H49N3O6/c1-11-31(18-24(33)36-27(2,3)4)17-23(16-21-12-14-22(30)15-13-21)32(19-25(34)37-28(5,6)7)20-26(35)38-29(8,9)10/h12-15,23H,11,16-20,30H2,1-10H3 |
InChI Key |
OJWCQXPDAPXLAL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(CC1=CC=C(C=C1)N)N(CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


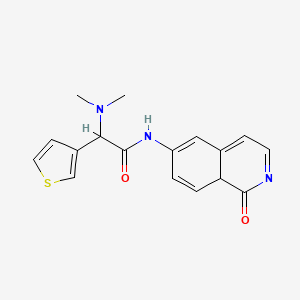
![Thiourea, N-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)-](/img/structure/B12339871.png)
![4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-](/img/structure/B12339874.png)
![4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene](/img/structure/B12339877.png)
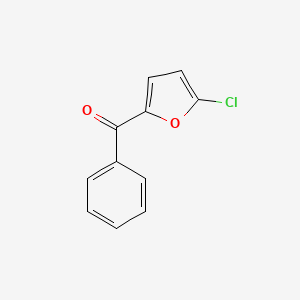
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)
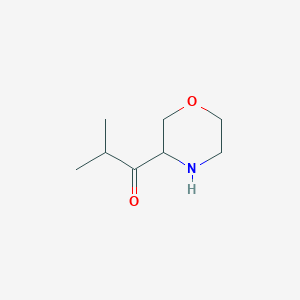
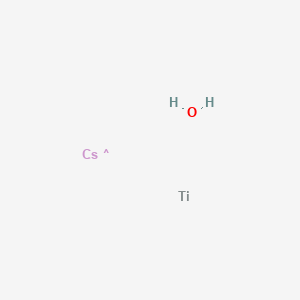
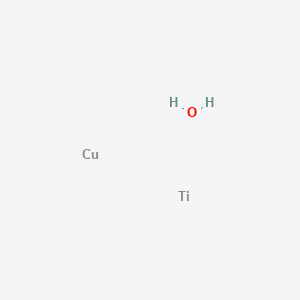
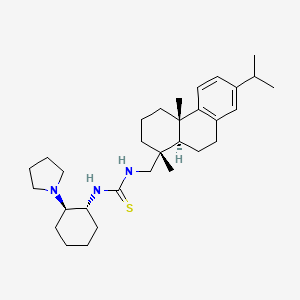

![2-(4'-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12339919.png)
